BenchChemオンラインストアへようこそ!

Carbonic anhydrase 9 (254-262)

T-cell epitope mapping renal cell carcinoma immunotherapy HLA-A2.1 restriction

Carbonic anhydrase 9 (254–262), also designated G250 peptide 254–262 or G250.A2, is a synthetic 9-amino-acid linear peptide (sequence: HLSTAFARV; molecular weight 1001.16 g/mol; formula C₄₅H₇₂N₁₄O₁₂) corresponding to residues 254–262 of human carbonic anhydrase IX (CAIX/G250/MN). CAIX is a hypoxia-inducible transmembrane metalloenzyme and one of only two known tumor-associated carbonic anhydrase isoenzymes, expressed in approximately 85% of clear-cell renal cell carcinomas (ccRCC) but absent from normal kidney and most other normal tissues.

Molecular Formula
Molecular Weight
Cat. No. B1575190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbonic anhydrase 9 (254-262)
SynonymsCarbonic anhydrase 9 (254-262)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

Carbonic Anhydrase 9 (254-262) Peptide: HLA-A2.1-Restricted T-Cell Epitope for RCC Immunotherapy Research


Carbonic anhydrase 9 (254–262), also designated G250 peptide 254–262 or G250.A2, is a synthetic 9-amino-acid linear peptide (sequence: HLSTAFARV; molecular weight 1001.16 g/mol; formula C₄₅H₇₂N₁₄O₁₂) corresponding to residues 254–262 of human carbonic anhydrase IX (CAIX/G250/MN) [1]. CAIX is a hypoxia-inducible transmembrane metalloenzyme and one of only two known tumor-associated carbonic anhydrase isoenzymes, expressed in approximately 85% of clear-cell renal cell carcinomas (ccRCC) but absent from normal kidney and most other normal tissues [2]. This peptide was identified as the sole HLA-A2.1-restricted cytotoxic T lymphocyte (CTL) epitope within the G250 antigen capable of eliciting CTLs that recognize endogenously processed and presented antigen on tumor cells [1]. The peptide is supplied as a lyophilized powder, typically at purities ranging from >80% to ≥99% (HPLC), with recommended storage at −20 °C .

Why Carbonic Anhydrase 9 (254-262) Cannot Be Replaced by Other CA9-Derived or MAGE-A10 Peptides


Within the G250/CAIX protein, computer-aided motif prediction identified 60 potential HLA-A2.1-binding peptides, of which 13 demonstrated high-to-intermediate MHC binding and 4 elicited CTLs capable of lysing peptide-pulsed target cells [1]. However, only peptide 254–262 (HLSTAFARV) generated CTLs that recognized and lysed tumor cells endogenously expressing the native G250 antigen—a functional requirement for any vaccine or immunomonitoring reagent [1]. Similarly, the identically numbered MAGE-A10 (254–262) peptide (sequence GLYDGMEHL), although also an HLA-A*02:01-restricted CTL epitope, derives from an entirely different cancer-testis antigen family with distinct tissue expression profiles (predominantly melanoma and non-small-cell lung cancer) and cannot substitute for CA9 (254–262) in RCC-focused applications [2]. Even among the four immunogenic G250 peptides, only the 254–262 epitope exhibits the natural processing and presentation necessary for genuine tumor recognition, making functional interchange with any in-class analog scientifically unsupported [1].

Quantitative Evidence Guide: Carbonic Anhydrase 9 (254-262) Peptide Differentiation Data


Unique Functional CTL Recognition of Endogenously Processed G250 Antigen vs. 12 Other G250 HLA-A2.1-Binding Peptides

In the foundational epitope-mapping study by Vissers et al., 60 potential HLA-A2.1-binding peptides were predicted computationally within the G250 antigen. Of these, 13 peptides demonstrated high-to-intermediate binding to HLA-A2.1 molecules in a competition-based binding assay; 4 of these 13 (including peptides 254–262, 271–279, 12–21, and 415–423) were able to prime CTLs in HLA-A2.1Kb transgenic mice that lysed peptide-loaded T2 target cells. Critically, only G250 peptide 254–262 (HLSTAFARV) induced CTLs capable of lysing target cells that endogenously expressed the full-length G250 antigen [1]. Human CTLs raised against G250 254–262 also specifically lysed G250-expressing renal cell carcinoma cells, confirming cross-species epitope relevance [1].

T-cell epitope mapping renal cell carcinoma immunotherapy HLA-A2.1 restriction

Quantitative HLA-A2.1 Binding Affinity: G250 254-262 vs. 16 Other G250-Derived Peptides

HLA-A2.1 binding was quantified using a T2 stabilization assay measuring HLA-A2.1 up-regulation (fluorescence index) at two peptide concentrations. G250 254-262 (HLSTAFARV) yielded up-regulation values of 0.64 at 50 μM and 0.51 at 25 μM, placing it in the intermediate-affinity range among the 17 peptides tested [1]. This moderate affinity is consistent with its ability to generate T cells that respond to naturally processed antigen on tumor cells—unlike the highest-binding peptides (e.g., G250:107-116 at 2.27/0.90 or G250:421-429 at 1.47/0.98) which failed to yield endogenously reactive CTLs [1]. This demonstrates that maximal MHC binding does not predict optimal immunogenicity for this antigen.

MHC binding affinity T2 stabilization assay epitope selection

Clinical Validation: Progression to Randomized Phase II Adjuvant RCC Trial with G250 254-262 Peptide Vaccine

The G250 254-262 peptide has been advanced into a randomized pilot Phase II clinical trial (NCT00203866) evaluating adjuvant immunization with the G250 peptide combined with three different dose levels of subcutaneous IL-2 following surgical resection of locally advanced or metastatic RCC [1]. The trial rationale explicitly cites the high prevalence of G250 in RCC (~85%), the definition of this HLA-A2-restricted epitope (matching the most common HLA type), and its demonstrated immunogenicity as the basis for selecting this specific peptide as the most attractive candidate for peptide-based RCC vaccine approaches [1]. In contrast, the alternative HLA-A24-restricted CA9 peptide vaccine approach progressed only to Phase I, with a different patient population restriction (HLA-A24⁺ only) [2].

cancer vaccine clinical trial adjuvant immunotherapy renal cell carcinoma G250

Spontaneous CD8⁺ T-Cell Detection in Patient Peripheral Blood: G250 254-262 vs. Other Leukemia-Associated Antigen Epitopes

Siegel et al. (2006, J Immunol) detected spontaneous CD8⁺ T-cell responses against G250/CAIX tetramers (loaded with HLSTAFARV) in the peripheral blood of acute myeloid leukemia (AML) patients. G250/CAIX 254-262-specific CD8⁺ T cells were detected in a proportion of patients alongside other leukemia-associated antigen-specific responses, demonstrating that this epitope is naturally immunogenic in a hematological malignancy context beyond RCC [1]. This finding expands the utility of the peptide as an immunomonitoring reagent. In a more recent comprehensive analysis (PMC11032929, Table 3), CA9 overexpression was confirmed in 7/11 RCCs (M 4.0-fold; range 0.4–11.3), with HLSTAFARV validated as the HLA-A*02:01-restricted T-cell epitope [2].

immune monitoring tetramer staining tumor antigen-specific T cells

Defined MHC Multimer Reagent: Commercial Availability and Purity Specifications for T-Cell Analysis

The CA9 254-262 peptide (HLSTAFARV) is commercially available from multiple vendors as both free peptide (purity grades: 80%, 90%, 95%, 98%, ≥99% by HPLC) and as pre-loaded MHC Class I multimers (tetramers, pentamers) on HLA-A*02:01 for direct use in flow cytometry-based enumeration of antigen-specific CD8⁺ T cells [1]. The peptide is registered in the Immune Epitope Database (IEDB Epitope ID 231950) with curated experimental data from 2 T-cell assays and 1 MHC ligand assay [2]. Its defined physical-chemical profile (MW 1001.16 g/mol, CAS 252720-24-4) supports straightforward quality control . In contrast, peptide MAGE-A10 (254-262) is restricted to melanoma/ NSCLC applications and is not relevant to RCC immunomonitoring .

MHC tetramer pentamer antigen-specific T-cell detection flow cytometry

Tumor Expression Specificity: G250/CAIX vs. Other RCC-Associated Antigens as Epitope Source

CAIX/G250 is expressed in virtually all clear-cell RCC specimens but is absent from normal kidney tissue and most other normal tissues, with the only normal tissue expression being gastric mucosa epithelium [1]. This near-universal expression in ccRCC (confirmed in 85% of cases) and restricted normal tissue distribution gives the G250 254-262 epitope a tumor-selectivity advantage as an immune target compared with other RCC-associated antigens. Stewart et al. (2014) further demonstrated that CA9 expression levels increase with VEGF-targeted therapy (sunitinib) and that high post-treatment CA9 expression independently predicts longer survival (HR 0.48; 95% CI 0.26-0.87; p=0.02), directly linking CA9 levels to therapeutic outcomes in mccRCC [2]. This dynamic regulation of the source antigen has implications for timing of immune monitoring and vaccine administration.

tumor antigen expression immunohistochemistry clear cell renal cell carcinoma

Optimal Research and Industrial Application Scenarios for Carbonic Anhydrase 9 (254-262) Peptide


HLA-A2.1-Restricted CTL Immune Monitoring in RCC Clinical Trials and Translational Studies

The CA9 254-262 peptide, as pre-loaded HLA-A*02:01 MHC tetramers or pentamers, enables direct ex vivo enumeration and phenotypic characterization of CAIX-specific CD8⁺ T cells by flow cytometry. This application is supported by the peptide's unique functional validation—it is the only G250-derived epitope demonstrated to generate CTLs recognizing endogenously processed CAIX on tumor cells [1]. The commercial availability of standardized MHC multimer reagents eliminates batch-to-batch variability in monitoring assays. This scenario is particularly relevant for RCC immunotherapy trials where CAIX-specific T-cell frequency and functionality serve as pharmacodynamic biomarkers, as evidenced by the Phase II G250 peptide vaccine trial (NCT00203866) that used this epitope as both the therapeutic antigen and the immune monitoring target [2].

Peptide-Based Cancer Vaccine Design Targeting CAIX-Expressing Malignancies

The CA9 254-262 peptide serves as a defined active pharmaceutical ingredient (API) for peptide-based RCC vaccines. Unlike whole-protein or whole-gene CA9 vaccine approaches (e.g., DC-AdGMCAIX), the single 9-mer epitope strategy offers simplified manufacturing, well-defined quality control specifications (purity ≥95% by HPLC, single molecular species of MW 1001.16 g/mol), and clear regulatory pathways . The peptide's demonstrated ability to raise human CTLs against endogenously G250-expressing tumor cells provides the essential mechanistic rationale for vaccine use [1]. The randomized Phase II clinical precedent (NCT00203866) with adjuvant IL-2 provides a regulatory reference framework for subsequent vaccine development programs [2].

T-Cell Receptor (TCR) Discovery and Engineering for Adoptive Cell Therapy

The CA9 254-262/HLA-A*02:01 complex is an established target for TCR discovery from tumor-infiltrating lymphocytes or vaccinated patient peripheral blood. The 2017 doctoral thesis by Mues demonstrated the selection of TCR-like antibodies with specificity for the G250:254-262/HLA-A*02:01 complex, using this peptide-MHC combination alongside three other G250 peptides for comparative specificity profiling [3]. Because only the 254-262 epitope is naturally processed and presented, TCRs isolated against this complex are predicted to recognize tumor cells—validated by the original observation that human CTLs raised against this peptide lyse endogenously G250-expressing RCC cells [1]. This application scenario is critical for developing TCR-engineered T-cell therapies for CAIX⁺ solid tumors.

In Vitro T-Cell Stimulation and Functional Analytics for CAIX-Specific Immunology

The synthetic CA9 254-262 peptide is used to pulse antigen-presenting cells (T2 cells, dendritic cells, or PBMCs) for in vitro expansion and functional characterization of CAIX-specific T cells via ELISpot, intracellular cytokine staining, or cytotoxicity assays. The peptide's defined sequence (HLSTAFARV), IEDB validation (Epitope ID 231950) [4], and commercial availability at multiple purity grades (80-99%) enable reproducible experimental protocols across laboratories . This application is supported by spike-in controls in multi-antigen T-cell screening panels where CA9 254-262 serves as the RCC-specific reference epitope against which responses to shared tumor antigens are compared, leveraging the CA9 overexpression in 64% of RCCs (mean 4.0-fold) documented in HLA ligandome analyses [5].

Quote Request

Request a Quote for Carbonic anhydrase 9 (254-262)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.